molecular formula C26H23N3O B2671046 N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide CAS No. 2034479-36-0

N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide

カタログ番号: B2671046
CAS番号: 2034479-36-0
分子量: 393.49
InChIキー: DINPKHYNXFSATM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of heterocyclic compound . Bipyridines are known to be used as coformers and ligands in coordination chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, bipyridine compounds can be synthesized using various methods. For example, the Ullmann reaction has been used for the preparation of 2,2’-bipyridine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bipyridine and diphenylpropanamide moieties. Bipyridines have been subjected to solid form screening and crystal structure prediction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Bipyridines can undergo a variety of reactions, including monoalkylation with alkyl radicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bipyridines have unique properties, including mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

科学的研究の応用

Anticancer Applications

Molecular and Cellular Characterization of Ruthenium(II) Complexes :Research has demonstrated the synthesis and characterization of novel Ruthenium(II) complexes, such as Ru(bipy)(2)(Cpp-NH-Hex-COOH) and Ru(dppz)(2)(CppH), showing potential anticancer activity. One of these complexes exhibited comparable IC(50) values to cisplatin on several cancer cell lines and better activity on one cisplatin-resistant cell line than cisplatin itself. This study indicates that these complexes, through specific targeting of mitochondria and induction of apoptosis without generating reactive oxygen species, represent promising candidates for anticancer drug development (Pierroz et al., 2012).

Photodynamic Therapy

Synthesis, Characterization, and Biological Evaluation of Ru(II) Polypyridyl Photosensitizers :Two Ru(II) polypyridyl complexes have been investigated as photosensitizers for photodynamic therapy (PDT), showcasing considerable phototoxicity against human cancer cell lines and significant antimicrobial photodynamic therapy (aPDT) activity. These findings suggest the potential of Ru(II) polypyridyl complexes as promising theranostic agents for cancer treatment and microbial infections (Frei et al., 2014).

Light-Emitting Devices

Operational Stability of Electrophosphorescent Devices :The study explored the operational stability of low-voltage electrophosphorescent devices incorporating fac-tris(2-phenylpyridine) iridium as the emissive dopant. This research highlights the importance of ligand design and device architecture in achieving high performance and operational stability in organic light-emitting devices, which are crucial for commercial applications (D’Andrade et al., 2003).

Molecular Interactions and Synthesis

Water-Mediated Synthesis of Complex Bipyridine Derivatives :A study focused on the synthesis of bipyridine derivatives through a three-component reaction, highlighting their potential in the development of non-linear optical (NLO) materials and molecular docking studies. This research underscores the versatility of bipyridine derivatives in various scientific applications, including materials science and drug discovery (Jayarajan et al., 2019).

特性

IUPAC Name

3,3-diphenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c30-26(16-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)29-18-20-13-14-25(28-17-20)23-12-7-15-27-19-23/h1-15,17,19,24H,16,18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINPKHYNXFSATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。